N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine
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Overview
Description
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate with L-leucine in the presence of suitable reagents and solvents. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes . The anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine can be compared with other coumarin derivatives, such as:
N-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine: This compound has a phenyl group instead of a propyl group, which may result in different biological activities and chemical properties.
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-norvaline: This compound has a similar structure but with norvaline instead of leucine, which may affect its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27NO6 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-5-6-14-10-19(24)28-20-13(4)17(8-7-15(14)20)27-11-18(23)22-16(21(25)26)9-12(2)3/h7-8,10,12,16H,5-6,9,11H2,1-4H3,(H,22,23)(H,25,26)/t16-/m0/s1 |
InChI Key |
MYKUEYLWHSCVIX-INIZCTEOSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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